Ethyl 6-(2-pyridylthio)caproate
Descripción
Ethyl caproate (C₈H₁₆O₂), also known as ethyl hexanoate, is a carboxylic acid ester derived from hexanoic acid and ethanol. It is a colorless, clear liquid at room temperature with a fruity aroma reminiscent of apple, pineapple, and wine-like notes . This compound plays a pivotal role in the flavor profiles of fermented beverages and foods, including sake, Chinese baijiu, and fish sauce .
Propiedades
Fórmula molecular |
C13H19NO2S |
|---|---|
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
ethyl 6-pyridin-2-ylsulfanylhexanoate |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)9-4-3-7-11-17-12-8-5-6-10-14-12/h5-6,8,10H,2-4,7,9,11H2,1H3 |
Clave InChI |
JWKNFJZOUMJRJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCSC1=CC=CC=N1 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Characteristics:
- Synthesis: Ethyl caproate is produced during yeast fermentation via enzymatic esterification of ethanol and caproic acid (hexanoic acid) or caproyl-CoA intermediates. Specific yeast strains, such as Saccharomyces cerevisiae mutants with cerulenin resistance, enhance its production by increasing caproic acid availability .
- Applications :
- In sake, higher ethyl caproate concentrations correlate with superior quality and competition awards .
- In Chinese baijiu, it contributes to the "strong aroma" type, alongside esters like ethyl acetate and ethyl lactate .
- In fish sauce, ethyl caproate and methyl caproate are key contributors to sweet, floral, and winey aromas .
Comparison with Similar Compounds
Ethyl caproate belongs to the ester family, which dominates flavor chemistry in fermented products. Below is a detailed comparison with structurally or functionally related esters:
Ethyl Acetate (C₄H₈O₂)
- Aroma Profile : Pungent, solvent-like odor with fruity undertones.
- Role in Fermentation :
- Production Dynamics :
Methyl Caproate (C₇H₁₄O₂)
- Aroma Profile: Similar to ethyl caproate but with a sharper, sweeter note.
- Applications :
- Synthesis: Produced via esterification of methanol and caproic acid, often in parallel with ethyl caproate during fermentation .
Isoamyl Acetate (C₇H₁₄O₂)
- Aroma Profile : Banana-like, sweet.
- Role in Fermentation :
- Stability : Less heat-stable than ethyl caproate, making it more susceptible to degradation during distillation .
Propyl Caproate (C₉H₁₈O₂)
- Aroma Profile : Fruity with herbal undertones.
- Occurrence : Detected in fermented sea buckthorn juice but absent in unfermented samples. Its synthesis is linked to yeast lipase activity .
- Comparison: Less abundant than ethyl caproate in most products, indicating substrate preference (ethanol vs. propanol) in yeast metabolism .
Table 1: Comparative Analysis of Ethyl Caproate and Key Esters
Functional and Structural Distinctions
- Chain Length and Branching : Ethyl caproate's linear C6 chain provides a balanced volatility and aroma persistence, whereas branched esters (e.g., isoamyl acetate) degrade faster .
- Synthetic Pathways : Ethyl caproate production is tightly linked to fatty acid synthase (FAS) activity in yeast, unlike shorter-chain esters (e.g., ethyl acetate), which rely on alcohol acyltransferases .
- Flavor Impact: In baijiu, ethyl caproate is a marker compound for quality, whereas esters like ethyl valerate and ethyl heptanoate are stage-specific and less influential .
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